

# Technical Guide: 2-(3-Bromophenoxy)acetamide (CAS 214210-03-4)

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## Compound of Interest

**Compound Name:** 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

**CAS No.:** 449169-55-5

**Cat. No.:** B3138190

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Role: Advanced Organic Intermediate & Pharmacophore Scaffold Primary Application: Medicinal Chemistry (Visual Cycle Modulators, Ion Channel Blockers)[1]

## Executive Summary & Chemical Identity

2-(3-Bromophenoxy)acetamide is a disubstituted benzene derivative serving as a versatile building block in medicinal chemistry. Its structure combines a lipophilic, halogenated aryl ring with a polar acetamide tail, linked by an ether oxygen. This specific connectivity allows it to function as a precursor for phenoxyethylamine derivatives—a privileged scaffold in neurochemistry and ophthalmology.

The compound has been identified in patent literature (e.g., Acucela Inc.) as a starting material or intermediate for novel therapeutics targeting macular degeneration and Stargardt disease via modulation of the visual cycle [1].

## Physicochemical Profile

Property	Data
CAS Number	214210-03-4
IUPAC Name	2-(3-Bromophenoxy)acetamide
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	230.06 g/mol
Exact Mass	228.9738 Da
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point	138–142 °C (Typical range for pure solids)
LogP (Predicted)	~1.6 (Moderate lipophilicity)
H-Bond Donors/Acceptors	1 Donor / 2 Acceptors

## Synthetic Utility & Mechanism of Action

While CAS 214210-03-4 is not a drug per se, its value lies in its dual-functional reactivity, allowing divergent synthesis of complex libraries.

### The "Anchor & Linker" Strategy

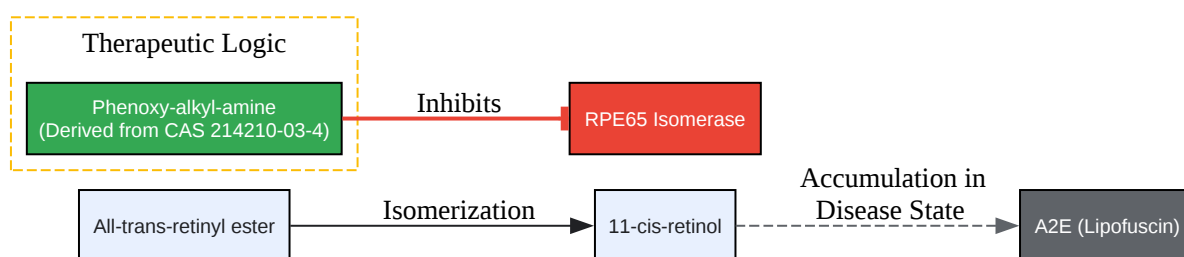
The molecule possesses two distinct reactive handles:

- Aryl Bromide (C-3 Position): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the expansion of the aromatic core to biaryls or heterocycles, crucial for optimizing binding affinity in hydrophobic pockets.
- Primary Amide: A versatile functional group that can be:
  - Reduced to a primary amine (–CH<sub>2</sub>NH<sub>2</sub>), generating the phenoxyethylamine pharmacophore (common in SNRI antidepressants and sodium channel blockers).
  - Dehydrated to a nitrile (–CN).

- Hydrolyzed to a carboxylic acid.

## Case Study: Visual Cycle Modulation

Patent literature links this scaffold to the development of RPE65 antagonists or modulators of the retinoid cycle. In conditions like Stargardt disease, the accumulation of toxic lipofuscin (A2E) destroys photoreceptors. Compounds derived from phenoxy-alkyl-amines (synthesized from this acetamide) can inhibit the isomerization of all-trans-retinol, slowing the accumulation of toxic byproducts [1].



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Figure 1: Mechanism of action for visual cycle modulators derived from the phenoxy-acetamide scaffold. Inhibition of RPE65 prevents toxic A2E accumulation.

## Experimental Protocols

### Synthesis of 2-(3-Bromophenoxy)acetamide

This protocol describes the synthesis via Williamson etherification, ensuring high yield and purity.

Reagents:

- 3-Bromophenol (1.0 eq)
- 2-Chloroacetamide (1.2 eq)
- Potassium Carbonate ( $K_2CO_3$ , 2.0 eq, anhydrous)

- Potassium Iodide (KI, 0.1 eq, catalytic)
- Solvent: Acetone or DMF (anhydrous)

#### Workflow:

- Preparation: Charge a round-bottom flask with 3-Bromophenol (e.g., 10 mmol) and anhydrous Acetone (50 mL).
- Deprotonation: Add  $K_2CO_3$  (20 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion. Critical Step: Ensure  $K_2CO_3$  is finely ground to maximize surface area.
- Alkylation: Add 2-Chloroacetamide (12 mmol) and catalytic KI (1 mmol).
- Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the phenol is consumed.
- Work-up:
  - Cool to room temperature.<sup>[2]</sup>
  - Filter off inorganic salts (KCl, excess  $K_2CO_3$ ).
  - Concentrate the filtrate under reduced pressure.
  - Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography ( $SiO_2$ , Gradient 0-50% EtOAc in Hexanes).

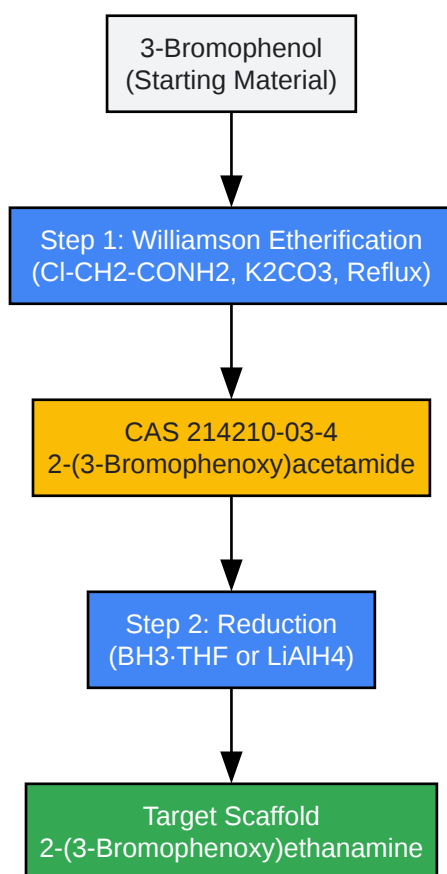
## Downstream Transformation: Amide Reduction

To generate the bioactive amine scaffold.

Reagents: Borane-THF complex ( $BH_3 \cdot THF$ ) or Lithium Aluminum Hydride ( $LiAlH_4$ ). Protocol:

- Dissolve 2-(3-Bromophenoxy)acetamide in anhydrous THF under Argon.
- Add  $BH_3 \cdot THF$  (3.0 eq) dropwise at 0°C.
- Reflux for 4 hours.

- Quench carefully with MeOH, then treat with HCl to break the boron-amine complex.
- Basify and extract to yield 2-(3-bromophenoxy)ethanamine.



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Figure 2: Synthetic pathway from commodity chemicals to the bioactive amine scaffold.

## Handling & Safety Data

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

#### Precautionary Measures:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Use a chemical fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) away from strong oxidizing agents.

## References

- Acucela Inc. (2009). Alkoxy compounds for disease treatment. World Intellectual Property Organization. Patent WO2009005794A2.
- PubChem. (n.d.). Compound Summary: 2-(3-Bromophenoxy)acetamide (CID 7818378). National Library of Medicine.
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- [To cite this document: BenchChem. \[Technical Guide: 2-\(3-Bromophenoxy\)acetamide \(CAS 214210-03-4\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3138190/docs#technical-guide-2-3-bromophenoxy-acetamide-cas-214210-03-4\]](#)

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